molecular formula C13H16N4 B1479528 (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098005-28-6

(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1479528
CAS No.: 2098005-28-6
M. Wt: 228.29 g/mol
InChI Key: CVDVMDXSMRNIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of structures featuring a pyrazole core, a motif frequently explored for its potential to interact with biological targets . The specific substitution pattern on this core—with a cyclopropylmethyl group and a pyridin-4-yl ring—is characteristic of compounds investigated as allosteric modulators for specific receptors . Published patent research on highly similar compounds, which share the 1-(cyclopropylmethyl)-3-(heteroaryl)-1H-pyrazol-5-yl)methanamine scaffold, highlights their potential as potent and selective allosteric modulators of the M4 muscarinic acetylcholine receptor (M4 mAChR) . This mechanism is a recognized pathway for investigative therapies targeting nervous system disorders, psychiatric diseases, and cognitive dysfunction . The structural components of this compound, including the pyrazole ring and the pyridine moiety, are also common building blocks in the development of antimalarial agents and other chemotypes, underscoring its broad utility in early-stage research. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDVMDXSMRNIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic organic molecule with potential pharmaceutical applications. Its structure includes a pyrazole ring, which is known for its biological significance, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H15N3
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 2098065-65-5

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of various biological pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to inhibit various kinases involved in tumor growth and metastasis. The specific mechanism often involves competitive inhibition at ATP-binding sites of kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

2. Anti-inflammatory Effects

Compounds containing pyrazole rings have also demonstrated anti-inflammatory properties. Research suggests that these compounds can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in the inflammatory response .

3. Neuroprotective Potential

The neuroprotective effects of pyrazole derivatives are gaining attention in the context of neurodegenerative diseases. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of related pyrazole compounds:

StudyFindings
Study 1 Demonstrated that a similar pyrazole derivative significantly inhibited the growth of breast cancer cells in vitro with an IC50 value in the nanomolar range .
Study 2 Investigated the anti-inflammatory effects of pyrazole compounds, showing a reduction in TNF-alpha levels in animal models .
Study 3 Explored neuroprotective mechanisms, reporting that pyrazole derivatives could attenuate oxidative stress markers in neuronal cell cultures .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-olSimilar structure with pyridin-2-ylModerate anticancer activity
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-olSimilar structure with pyridin-3-ylEnhanced anti-inflammatory effects

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential : The compound is being investigated for its potential as a therapeutic agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development. Studies indicate that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action : The mechanism involves binding to enzymes or receptors, which modulates their activity. For instance, the compound may act as an allosteric modulator of muscarinic receptors, influencing neurotransmission pathways .

Case Study: Anti-Cancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results showed significant cytotoxic effects at low micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.

Materials Science

Synthesis of Functional Materials : The compound can be utilized in synthesizing new materials with specific properties, such as luminescence and conductivity. Its unique structure allows for modifications that can enhance material performance in electronic applications.

Comparative Analysis with Similar Compounds :

Compound NameStructureBiological Activity
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-olStructureModerate anti-inflammatory activity
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-olStructureLower anticancer efficacy compared to pyridin-4-yl variant

This table illustrates how variations in the pyridinyl substituent affect both reactivity and biological activity.

Biological Research

Interaction Studies : Research has focused on understanding how the compound interacts with biological molecules. It has been used in studies examining its effects on protein targets involved in various diseases.

In Vivo Studies : Toxicity assessments have been conducted to evaluate safety profiles. These studies are crucial for determining the viability of the compound for therapeutic use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclopropylmethyl (N1), Pyridin-4-yl (C3) C₁₂H₁₆N₄ 216.29 Rigid cyclopropyl group; pyridine ring orientation for π-π interactions.
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine Difluoromethyl (N1), Pyridin-4-yl (C3) C₁₁H₁₂F₂N₄ 238.24 Fluorine atoms enhance lipophilicity; N-methylation reduces amine reactivity.
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Methyl (N1), Trifluoromethyl (C4) C₆H₈F₃N₃ 179.15 Compact structure; trifluoromethyl increases metabolic stability.
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride Pyridin-3-yl (N1), Trifluoromethyl (C3) C₁₀H₁₀ClF₃N₄ 278.66 Pyridine positional isomerism (3- vs. 4-); hydrochloride salt improves solubility.
(1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine Cyclopropylmethyl (N1), Pyrazin-2-yl (C3) C₁₂H₁₅N₅ 229.29 Pyrazine replaces pyridine, altering electron distribution and H-bonding.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key stages:

Representative Synthetic Steps from Literature

A closely related synthetic approach is exemplified in the preparation of pyrazole-pyridine derivatives with cyclopropylmethyl substitution, as detailed in a Royal Society of Chemistry publication:

Step Description Conditions Yield/Notes
1 Preparation of 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (boronate ester intermediate) Reaction of 1-(cyclopropylmethyl)-1H-pyrazole with bis(pinacolato)diboron, Cs2CO3, MeCN, 80 °C overnight 98% yield, yellow oil
2 Suzuki-Miyaura cross-coupling of pyrazole boronate ester with 4-bromopyridine or 4-chloropyridine Pd catalyst (e.g., XPhos Pd G2), K3PO4, dioxane/H2O, 80 °C, 12 hrs Moderate to good yields (50-70%), white solid
3 Functional group transformation of pyrazol-5-yl methanol to methanamine Conversion via nucleophilic substitution or reductive amination using ammonia or amine sources under mild conditions Purification by chromatography

This sequence exemplifies the modular approach: first installing the cyclopropylmethyl group, then coupling the pyridine ring, and finally introducing the amine functionality.

Specific Notes on Key Reagents and Conditions

  • Catalysts: Palladium complexes such as XPhos Pd G2 are preferred for efficient cross-coupling with heteroaryl halides.

  • Bases: Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are commonly used bases to facilitate Suzuki coupling.

  • Solvents: Mixtures of dioxane and water or acetonitrile are typical, providing good solubility and reaction rates.

  • Temperature: Elevated temperatures (~80 °C) are standard to promote coupling reactions.

  • Purification: Flash chromatography or mass-directed reverse phase chromatography is employed to isolate pure compounds.

Data Table Summarizing Preparation Parameters

Synthetic Step Starting Material Reagents & Catalysts Solvent Temperature Reaction Time Yield (%) Product Form
1. Boronate ester formation 1-(cyclopropylmethyl)-1H-pyrazole Bis(pinacolato)diboron, Cs2CO3 MeCN 80 °C Overnight 98 Yellow oil
2. Suzuki coupling Pyrazole boronate ester + 4-halopyridine XPhos Pd G2, K3PO4 Dioxane/H2O 80 °C 12 hrs 50-70 White solid
3. Amination Pyrazol-5-yl methanol derivative Ammonia or amine source, reductive agent Suitable solvent RT to mild heat Several hours Variable Methanamine derivative

Research Findings and Optimization Insights

  • The use of XPhos Pd G2 catalyst was found to enhance coupling efficiency with heteroaryl halides, minimizing side reactions and improving yields.

  • Boronate ester intermediates are stable and can be isolated, allowing flexibility in the synthesis sequence.

  • The amination step requires careful control of reaction conditions to avoid over-alkylation or decomposition; reductive amination using mild reducing agents is preferred.

  • Purification techniques such as mass-directed reverse phase chromatography improve isolation of high-purity products suitable for biological testing.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsCharacterization (Yield)Reference
Pyrazole formationHydrazine + β-keto ester, Δ, 12hNMR, HPLC (75–85%)
CyclopropylmethylationCyclopropylmethyl bromide, K₂CO₃, DMF, 70°CFTIR, Mass Spec (60–70%)
Pyridinyl couplingPd(PPh₃)₄, Pyridin-4-yl-Bpin, 80°CLC-MS, X-ray (50–65%)

Basic: How is the structure of this compound characterized?

Methodological Answer:
Characterization involves orthogonal analytical techniques:

  • ¹H/¹³C NMR : Assigns protons/carbons (e.g., pyrazole C-H at δ 7.5–8.5 ppm, cyclopropyl CH₂ at δ 1.0–1.5 ppm) .
  • FTIR : Identifies functional groups (N-H stretch ~3300 cm⁻¹, C=N ~1600 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and substituent orientation (if crystals are obtainable) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., Pd catalyst 2–5 mol% in Suzuki coupling) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclopropylmethylation efficiency vs. THF or toluene .
  • Catalyst Selection : Palladium complexes with bulky ligands (e.g., XPhos) improve coupling efficiency for sterically hindered pyridinyl groups .
  • In-line Monitoring : Use HPLC or GC to track intermediates and adjust reaction time dynamically .

Advanced: How can structure-activity relationships (SAR) guide analog design?

Methodological Answer:
SAR studies focus on modifying:

  • Cyclopropylmethyl Group : Replace with bulkier substituents (e.g., adamantyl) to assess steric effects on target binding .
  • Pyridinyl Position : Compare pyridin-4-yl vs. pyridin-3-yl for electronic effects on receptor affinity .
  • Amine Linker : Test secondary/tertiary amines or acylated derivatives to modulate solubility and bioavailability .

Q. Table 2. SAR Insights from Analogous Compounds

ModificationObserved Effect (vs. Parent Compound)Reference
Cyclopropyl → PhenylReduced anti-inflammatory activity (-40%)
Pyridin-4-yl → Pyridin-2-ylLoss of kinase inhibition (IC₅₀ > 10 μM)
Primary → Tertiary amineImproved BBB penetration (+30% bioavailability)

Advanced: How can computational methods predict biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., JAK3) or GPCRs. Pyridinyl nitrogen often forms H-bonds with catalytic lysine residues .
  • Pharmacophore Mapping : Identify critical features (e.g., amine group for hydrogen bonding, pyridine for π-π stacking) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., cyclopropyl group stabilizes hydrophobic pockets) .

Advanced: How to resolve contradictions in reported biological assay data?

Methodological Answer:
Contradictions may arise from:

  • Purity Discrepancies : Validate compound purity (>95%) via HPLC and elemental analysis .
  • Assay Variability : Use orthogonal assays (e.g., ELISA + SPR for binding affinity) .
  • Cellular Context : Test in multiple cell lines (e.g., HEK293 vs. RAW264.7) to rule out cell-specific effects .

Advanced: What strategies validate target engagement in vitro/in vivo?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate azide/alkyne tags for click chemistry-based target pulldown .
  • Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts (± compound) via SYPRO Orange dye .
  • PET Tracers : Radiolabel the compound (e.g., ¹¹C-methanamine) for in vivo biodistribution studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.